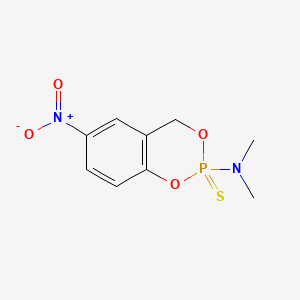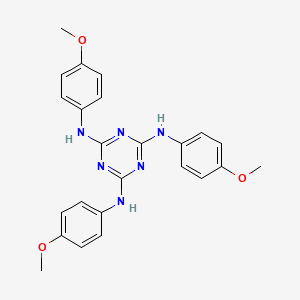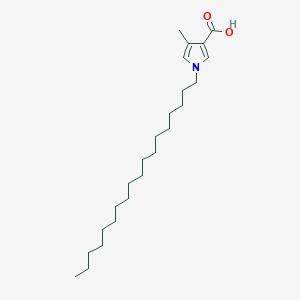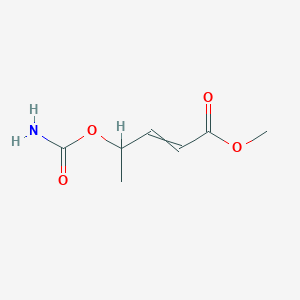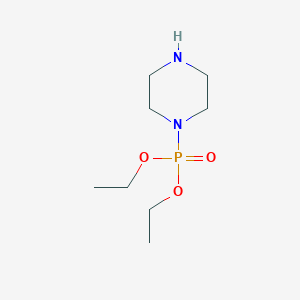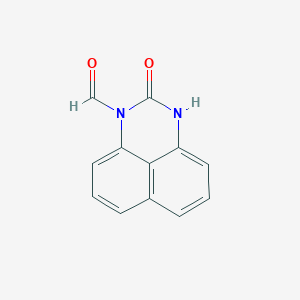
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde is a heterocyclic compound that contains a perimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde typically involves the condensation of 1,8-diaminonaphthalene with an appropriate aldehyde. The reaction is often catalyzed by acids or metal catalysts to facilitate the formation of the perimidine ring. For example, squaric acid has been used as an organocatalyst in water to synthesize biologically relevant 2,3-dihydro-1H-perimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using eco-friendly catalysts and solvents, are often applied to optimize the synthesis process for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and metal catalysts. For example, the reaction of 1,8-diaminonaphthalene with acetophenone in the presence of squaric acid as a catalyst in water is a typical condition for synthesizing 2,3-dihydro-1H-perimidines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with acetophenone yields 2-methyl-2-phenyl-2,3-dihydro-1H-perimidine .
Applications De Recherche Scientifique
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antibacterial, anti-tumor, and anti-inflammatory activities.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the development of chemosensors, antioxidants, and catalysts.
Mécanisme D'action
The mechanism of action of 2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, thereby modulating their activity. For example, it can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Disubstituted benzimidazoles: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
2,3-Dihydro-1H-imidazoles: These compounds also have a similar ring system and are used in various therapeutic applications.
Uniqueness
2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde is unique due to its specific perimidine ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
105335-85-1 |
|---|---|
Formule moléculaire |
C12H8N2O2 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
2-oxo-3H-perimidine-1-carbaldehyde |
InChI |
InChI=1S/C12H8N2O2/c15-7-14-10-6-2-4-8-3-1-5-9(11(8)10)13-12(14)16/h1-7H,(H,13,16) |
Clé InChI |
BPEKMPHKTRVXJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)NC(=O)N(C3=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


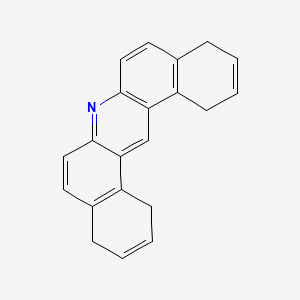
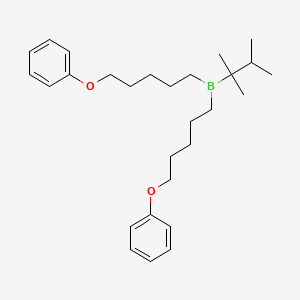

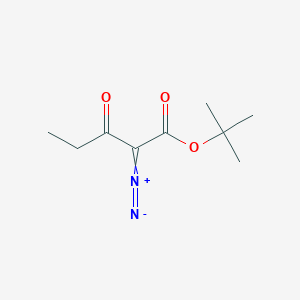
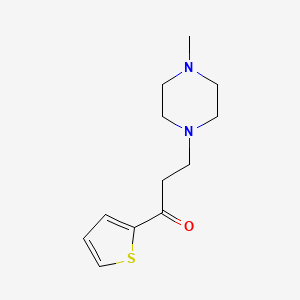
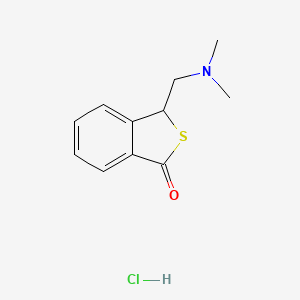
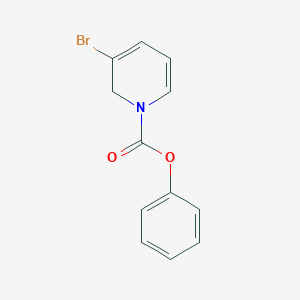
![Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide](/img/structure/B14336171.png)
